isobutyryl-D-aMeDab(1)-Arg-Abu-D-Phg-(1)
Description
"Isobutyryl-D-aMeDab(1)-Arg-Abu-D-Phg-(1)" is a synthetic peptide derivative featuring a modified backbone with non-natural amino acids. Its structure includes:
- Isobutyryl group: A branched acyl moiety linked to the N-terminus, enhancing lipophilicity and metabolic stability .
- D-α-Methyl-diaminobutyric acid (D-aMeDab): A D-configured, methyl-substituted amino acid that confers resistance to proteolytic degradation.
- L-α-Aminobutyric acid (Abu): A non-proteinogenic amino acid modulating conformational flexibility.
- D-Phenylglycine (D-Phg): A D-configured aromatic residue contributing to stereochemical specificity.
This compound is designed for applications in drug discovery, particularly targeting proteases or receptors requiring chiral recognition.
Properties
Molecular Formula |
C27H42N8O5 |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
N-[(3R,6S,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide |
InChI |
InChI=1S/C27H42N8O5/c1-5-18-22(37)34-20(17-10-7-6-8-11-17)24(39)30-15-13-27(4,35-21(36)16(2)3)25(40)33-19(23(38)32-18)12-9-14-31-26(28)29/h6-8,10-11,16,18-20H,5,9,12-15H2,1-4H3,(H,30,39)(H,32,38)(H,33,40)(H,34,37)(H,35,36)(H4,28,29,31)/t18-,19-,20+,27+/m0/s1 |
InChI Key |
NNIBWLKDWXOMEW-UDOOFANFSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@@H](C(=O)NCC[C@@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic routes for MM-581 involve mixing the compound with a specified quantity of water. The resulting slurry is then applied to prepared concrete and masonry surfaces. For improved performance, MM-581 can be mixed with an acrylic-based polymer such as MasterSeal 600 (formerly Thoro Acryl 60).
Industrial Production Methods:: Industrial production of MM-581 typically follows the same principles as the laboratory-scale preparation. The compound is manufactured in bulk quantities for commercial use.
Chemical Reactions Analysis
MM-581 does not undergo complex chemical reactions itself. its application involves interactions with the substrate and the polymer modifier. Common reagents include water, acrylic-based polymers, and MasterEmaco repair mortar. The major product formed is the water-impermeable membrane.
Scientific Research Applications
Waterproof Coatings:: MM-581 finds applications in waterproof coatings for various structures:
- Internal faces of water tanks, sumps, and reservoirs before tiling or surface finishing.
- Treatment of terraces, balconies, kitchen, and toilet floors to prevent water ingress.
Mechanism of Action
The primary mechanism of MM-581 lies in its ability to form a continuous, impermeable membrane. It adheres strongly to the substrate, preventing water penetration. While it doesn’t directly interact with molecular targets, its physical properties ensure effective waterproofing.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares functional and structural motifs with other peptide-based therapeutics. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Stability : The inclusion of D-aMeDab and D-Phg in "Isobutyryl-D-aMeDab(1)-..." likely improves plasma stability compared to L-configured peptides (e.g., D-Ala-D-Ala dipeptide) .
Target Specificity : Unlike broad-spectrum agents like cyclosporin A, this compound’s chiral residues may enable selective protease targeting.
Regulatory Considerations : As an investigational product, its labeling must comply with guidelines for comparator substances in clinical trials, including dual labeling for blinded studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
